Trk-IN-10

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

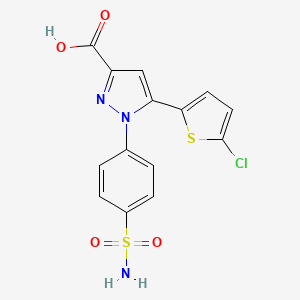

Trk-IN-10 est un puissant inhibiteur de la tyrosine kinase du récepteur de la tropomyosine (TRK), ciblant spécifiquement TRKA et TRKA G595R avec une grande efficacité. Les tyrosine kinases du récepteur de la tropomyosine sont des tyrosine kinases réceptrices qui jouent un rôle crucial dans le développement et la fonction du système nerveux. Elles sont impliquées dans des processus tels que la survie neuronale, la différenciation et la plasticité synaptique. This compound a montré un potentiel significatif comme agent thérapeutique dans le traitement des tumeurs solides en raison de sa capacité à inhiber l'activité de TRK .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Trk-IN-10 implique la préparation de dérivés de pyrazolo[1,5-a]pyrimidine. Les étapes clés comprennent la formation du noyau pyrazolo[1,5-a]pyrimidine, suivie d'une fonctionnalisation pour introduire des substituants spécifiques qui améliorent son activité inhibitrice. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour atteindre des rendements élevés et une pureté élevée .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'évolutivité, la rentabilité et les considérations environnementales. Cela implique l'utilisation de réacteurs à grande échelle, de techniques de purification efficaces et de mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Trk-IN-10 subit diverses réactions chimiques, notamment:

Oxydation: this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.

Substitution: Les réactions de substitution peuvent introduire différents substituants sur le noyau pyrazolo[1,5-a]pyrimidine, affectant ses propriétés inhibitrices

Réactifs et conditions courantes

Oxydation: Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction: Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution: Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés. Ces dérivés peuvent présenter différents niveaux d'inhibition de TRK et peuvent avoir des propriétés pharmacologiques distinctes .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier la relation structure-activité des inhibiteurs de TRK et pour développer de nouveaux dérivés avec une efficacité améliorée.

Biologie: Employé dans la recherche pour comprendre le rôle de la signalisation TRK dans le développement et la fonction neuronale.

Médecine: Enquête comme agent thérapeutique potentiel pour le traitement des cancers liés à TRK, y compris les tumeurs solides et les malignités hématologiques.

Industrie: Utilisé dans le développement de tests de diagnostic et de plateformes de criblage pour les inhibiteurs de TRK .

Mécanisme d'action

This compound exerce ses effets en inhibant de manière compétitive le site de liaison à l'ATP des récepteurs TRK. Cette inhibition empêche la phosphorylation et l'activation des voies de signalisation en aval, telles que les voies de la kinase de protéines activées par les mitogènes (MAPK), de la phosphatidylinositol 3-kinase (PI3K) et de la phospholipase C-gamma (PLCγ). En bloquant ces voies, this compound supprime la prolifération cellulaire et induit l'apoptose dans les cellules cancéreuses liées à TRK .

Applications De Recherche Scientifique

Trk-IN-10 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationship of TRK inhibitors and to develop new derivatives with improved efficacy.

Biology: Employed in research to understand the role of TRK signaling in neuronal development and function.

Medicine: Investigated as a potential therapeutic agent for the treatment of TRK-driven cancers, including solid tumors and hematological malignancies.

Industry: Utilized in the development of diagnostic assays and screening platforms for TRK inhibitors .

Mécanisme D'action

Trk-IN-10 exerts its effects by competitively inhibiting the ATP-binding site of TRK receptors. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, such as the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K), and phospholipase C-gamma (PLCγ) pathways. By blocking these pathways, this compound suppresses cell proliferation and induces apoptosis in TRK-driven cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Larotrectinib: Un inhibiteur de TRK de première génération approuvé pour le traitement des cancers à fusion TRK positive.

Entrectinib: Un autre inhibiteur de TRK de première génération avec un profil cible plus large, y compris ROS1 et ALK.

Repotrectinib: Un inhibiteur de TRK de deuxième génération conçu pour surmonter les mutations de résistance .

Unicité de Trk-IN-10

This compound se démarque par sa haute sélectivité et sa puissance contre TRKA et TRKA G595R. Cette sélectivité réduit les effets hors cible et la toxicité potentielle, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée. De plus, sa capacité à inhiber TRK avec des valeurs IC50 nanomolaires basses met en évidence son efficacité en tant qu'inhibiteur de TRK .

Propriétés

Formule moléculaire |

C20H20FN5O3 |

|---|---|

Poids moléculaire |

397.4 g/mol |

Nom IUPAC |

(8S,18R)-12-fluoro-8,18-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one |

InChI |

InChI=1S/C20H20FN5O3/c1-11-10-28-17-9-26-18-15(7-23-26)20(27)22-6-12(2)29-16-5-14(21)4-3-13(16)8-25(11)19(17)24-18/h3-5,7,9,11-12H,6,8,10H2,1-2H3,(H,22,27)/t11-,12+/m1/s1 |

Clé InChI |

RZRSOLZCLWVUTL-NEPJUHHUSA-N |

SMILES isomérique |

C[C@H]1CNC(=O)C2=C3N=C4C(=CN3N=C2)OC[C@H](N4CC5=C(O1)C=C(C=C5)F)C |

SMILES canonique |

CC1CNC(=O)C2=C3N=C4C(=CN3N=C2)OCC(N4CC5=C(O1)C=C(C=C5)F)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-oxo-2-(4-sulfamoylanilino)ethyl] 4-[3-(dimethylamino)propyl]piperazine-1-carbodithioate](/img/structure/B12420097.png)

![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)

![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)